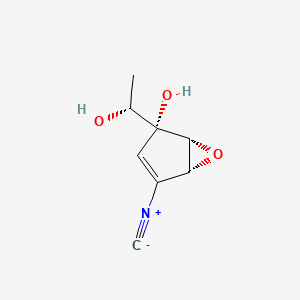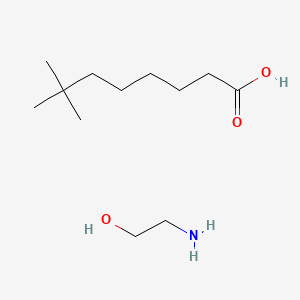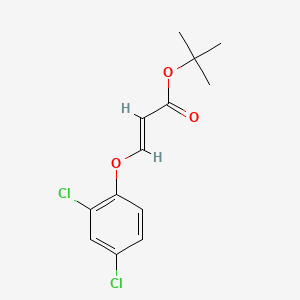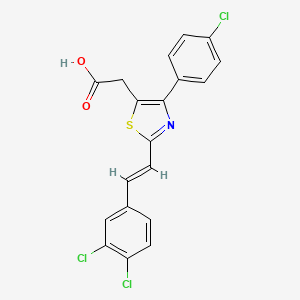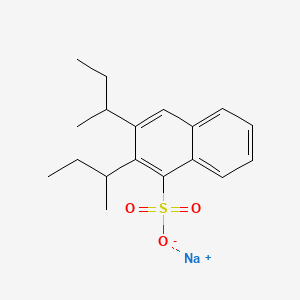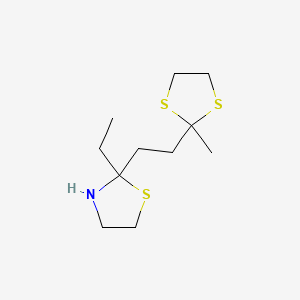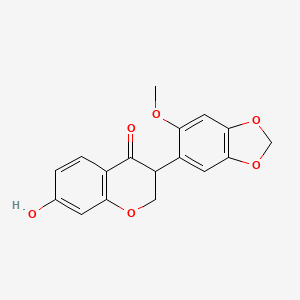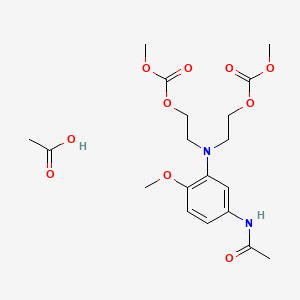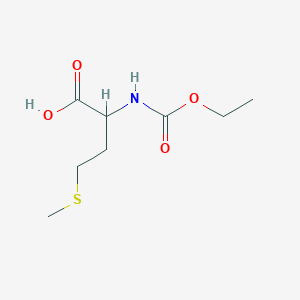
N-Carbethoxy-DL-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbethoxy-DL-methionine is a derivative of the essential amino acid methionine It is characterized by the presence of a carbethoxy group attached to the methionine molecule Methionine itself is crucial for various biological processes, including protein synthesis and methylation reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbethoxy-DL-methionine typically involves the esterification of DL-methionine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbethoxy-DL-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-Carbethoxy-DL-methioninol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Carbethoxy-DL-methionine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and methylation processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a feed additive in animal nutrition.
Mecanismo De Acción
The mechanism of action of N-Carbethoxy-DL-methionine involves its incorporation into metabolic pathways where it can act as a methyl donor or participate in protein synthesis. The carbethoxy group may influence its interaction with enzymes and other biomolecules, potentially altering its biological activity. The molecular targets include enzymes involved in methylation and protein synthesis pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylmethionine: Another derivative of methionine with an acetyl group instead of a carbethoxy group.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness
N-Carbethoxy-DL-methionine is unique due to the presence of the carbethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other methionine derivatives and useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
54746-49-5 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) |
Clave InChI |
NHTCAJWKRVYNBE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


